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2-(2-(Trifluoromethoxy)phenyl)propan-2-ol

Cat. No.: B13583805
M. Wt: 220.19 g/mol
InChI Key: HDZAYUPRUVCONB-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethoxy)phenyl)propan-2-ol ( 1343306-37-5) is an organic compound with the molecular formula C10H11F3O2 and a molecular weight of 220.19. This chemical features a propan-2-ol group attached to a phenyl ring that is further substituted with a trifluoromethoxy group at the ortho position. The presence of the trifluoromethoxy group is a significant structural feature, as fluorinated compounds often exhibit enhanced metabolic stability, lipophilicity, and bioavailability, making them highly valuable in various research fields . This compound is classified as a high-purity research chemical and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for personal application. Researchers exploring the development of novel synthetic methodologies, particularly in the field of catalytic CO2 hydrogenation and methylation, may find this compound of interest. While direct mechanisms are compound-specific, related research indicates that structures with similar phenylpropanol backbones can serve as intermediates or model substrates in reactions where carbon dioxide is utilized to generate methylating agents for synthesizing higher-value chemicals . Specific areas of application could include serving as a building block in pharmaceutical and agrochemical discovery or as a specialty monomer in materials science. The product requires cold-chain transportation to ensure stability and is handled according to standard safety protocols for research laboratories .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11F3O2 B13583805 2-(2-(Trifluoromethoxy)phenyl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F3O2/c1-9(2,14)7-5-3-4-6-8(7)15-10(11,12)13/h3-6,14H,1-2H3

InChI Key

HDZAYUPRUVCONB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1OC(F)(F)F)O

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 2 2 Trifluoromethoxy Phenyl Propan 2 Ol

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification and structural analysis. The Raman spectrum of 2-(2-(trifluoromethoxy)phenyl)propan-2-ol is predicted to exhibit characteristic peaks corresponding to its distinct functional groups: the trifluoromethoxy group, the aromatic phenyl ring, and the propan-2-ol moiety.

The vibrational modes can be assigned to specific bonds and functional groups within the molecule. The trifluoromethoxy (-OCF₃) group is expected to show strong Raman bands due to the C-F stretching vibrations. bjp-bg.com Symmetric and antisymmetric stretching vibrations of the CF₃ group typically appear in the region of 1200-1300 cm⁻¹. bjp-bg.com The C-O stretching of the trifluoromethoxy group connected to the aromatic ring would also produce a distinct signal.

The phenyl ring will contribute several characteristic bands. The C-C stretching vibrations within the aromatic ring typically appear in the 1400-1650 cm⁻¹ region. bjp-bg.com The C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹. jocpr.comresearchgate.net Furthermore, in-plane and out-of-plane bending vibrations of the C-H bonds will be present at lower wavenumbers. jocpr.com

The propan-2-ol group also has several characteristic vibrations. The stretching of the tertiary alcohol O-H bond would typically appear as a broad band in the infrared spectrum due to hydrogen bonding, but in Raman spectroscopy, it is often a sharper, weaker peak in the 3200-3600 cm⁻¹ region. The C-O stretching of the tertiary alcohol is expected in the 1100-1200 cm⁻¹ range. The C-H stretching vibrations of the two methyl groups will be observed in the 2850-3000 cm⁻¹ range. mdpi.com

A predictive table of the major Raman shifts for this compound is presented below, based on data from analogous compounds.

Vibrational Mode Functional Group Predicted Raman Shift (cm⁻¹)
O-H StretchTertiary Alcohol3200 - 3600
Aromatic C-H StretchPhenyl Ring3000 - 3100
Aliphatic C-H StretchMethyl (CH₃)2850 - 3000
C-C StretchPhenyl Ring1400 - 1650
C-F Stretch (Symmetric)Trifluoromethoxy (-OCF₃)1230 - 1290
C-F Stretch (Asymmetric)Trifluoromethoxy (-OCF₃)1200 - 1230
C-O StretchTertiary Alcohol1100 - 1200
C-O StretchAryl Ether (-O-CF₃)1000 - 1100
CF₃ DeformationTrifluoromethoxy (-OCF₃)500 - 700

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. The molecular formula of this compound is C₁₀H₁₁F₃O₂.

The expected exact mass can be calculated by summing the precise masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, and ¹⁶O).

Calculation of Exact Mass:

(10 x 12.000000) + (11 x 1.007825) + (3 x 18.998403) + (2 x 15.994915) = 236.065999 u

An HRMS analysis of this compound would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ very close to this calculated value, confirming its elemental composition. mdpi.com

Ion Molecular Formula Calculated Exact Mass (u)
[M]⁺C₁₀H₁₁F₃O₂⁺236.0660
[M+H]⁺C₁₀H₁₂F₃O₂⁺237.0738
[M+Na]⁺C₁₀H₁₁F₃NaO₂⁺259.0558

This is an interactive data table. You can sort and filter the data.

In mass spectrometry, the molecular ion is often unstable and breaks apart into smaller, charged fragments. libretexts.orgchemguide.co.uk The pattern of these fragments provides a roadmap to the molecule's structure. The fragmentation of this compound would likely proceed through several predictable pathways.

A primary fragmentation event for tertiary alcohols is the loss of a methyl group (CH₃•, 15 Da) via alpha-cleavage to form a stable oxonium ion. youtube.commiamioh.edu Another common fragmentation for alcohols is the loss of a water molecule (H₂O, 18 Da). whitman.edu Cleavage of the bond between the propan-2-ol group and the phenyl ring can also occur. The trifluoromethoxy group itself can fragment, although it is generally more stable.

Key predicted fragments for this compound are detailed in the table below.

m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
221[C₉H₈F₃O₂]⁺CH₃•Loss of a methyl group from the propan-2-ol moiety.
218[C₁₀H₉F₃O]⁺H₂ODehydration (loss of water).
177[C₇H₄F₃O]⁺C₃H₇O•Cleavage of the bond between the phenyl ring and the propan-2-ol group.
149[C₇H₅O₂]⁺CF₃•Loss of a trifluoromethyl radical from the trifluoromethoxy group.
59[C₃H₇O]⁺C₇H₄F₃O•Formation of the propan-2-ol cation.
43[C₃H₇]⁺ or [CH₃CO]⁺-Isopropyl cation or acetyl cation from further fragmentation. docbrown.info

This is an interactive data table. You can sort and filter the data.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique can reveal detailed structural information, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its covalent structure. It would precisely define the spatial relationship between the phenyl ring and the propan-2-ol substituent, as well as the conformation of the trifluoromethoxy group. Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding involving the hydroxyl group or other non-covalent interactions.

As of the current literature survey, a crystal structure for this compound has not been deposited in public crystallographic databases. Should a suitable single crystal of the compound be grown, X-ray crystallography would offer invaluable insights into its solid-state architecture. researchgate.netacs.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. youtube.com Chirality is a geometric property of some molecules whereby they are non-superimposable on their mirror images, much like a pair of hands. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov

The applicability of this technique is strictly limited to chiral compounds. The structure of this compound features a propan-2-ol group attached to a phenyl ring. The carbon atom bearing the hydroxyl group (C2 of the propane (B168953) chain) is bonded to two identical methyl groups. For a carbon center to be chiral, it must be bonded to four different substituent groups.

Since this condition is not met, this compound is an achiral molecule. It does not possess enantiomers and therefore will not exhibit a circular dichroism spectrum. Consequently, chiroptical spectroscopy is not a relevant technique for assessing the purity of this particular compound, as there are no enantiomers to resolve or quantify.

Chemical Reactivity and Mechanistic Studies of 2 2 Trifluoromethoxy Phenyl Propan 2 Ol

Reactivity of the Tertiary Alcohol Functionality

The tertiary nature of the alcohol in 2-(2-(trifluoromethoxy)phenyl)propan-2-ol is a key determinant of its reactivity. Unlike primary and secondary alcohols, the tertiary carbon atom bearing the hydroxyl group lacks a hydrogen atom, which significantly influences its behavior in oxidation reactions. However, this structure readily facilitates reactions proceeding through carbocation intermediates.

Tertiary alcohols, particularly benzylic ones, are prone to dehydration under acidic conditions to form alkenes. byjus.comvedantu.com The reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. The initial step involves the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid or phosphoric acid, to form a good leaving group (water). vedantu.comquora.com Subsequent departure of the water molecule generates a stable tertiary benzylic carbocation. The stability of this intermediate is enhanced by resonance delocalization of the positive charge into the aromatic ring. Finally, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom, leading to the formation of an alkene. quora.com

In the case of this compound, dehydration would be expected to yield 1-(2-(trifluoromethoxy)phenyl)prop-1-ene and 2-(2-(trifluoromethoxy)phenyl)prop-1-ene. The regioselectivity of the elimination would be influenced by the relative stability of the resulting alkenes, with the more substituted alkene generally being the major product according to Zaitsev's rule.

Table 1: Illustrative Data for Acid-Catalyzed Dehydration of this compound

CatalystTemperature (°C)Major ProductMinor ProductYield (%)
Conc. H₂SO₄501-(2-(Trifluoromethoxy)phenyl)prop-1-ene2-(2-(Trifluoromethoxy)phenyl)prop-1-ene85
H₃PO₄1001-(2-(Trifluoromethoxy)phenyl)prop-1-ene2-(2-(Trifluoromethoxy)phenyl)prop-1-ene78

This data is illustrative and based on the expected reactivity of tertiary benzylic alcohols.

The tertiary benzylic nature of this compound also makes it susceptible to nucleophilic substitution reactions, which are expected to proceed via an S(_N)1 (substitution, nucleophilic, unimolecular) mechanism. libretexts.orglibretexts.orglibretexts.org Similar to the E1 pathway, the reaction is initiated by protonation of the hydroxyl group, followed by the loss of water to form the stable tertiary benzylic carbocation. libretexts.orglibretexts.org This carbocation can then be attacked by a nucleophile.

For instance, reaction with hydrohalic acids (HX) would lead to the formation of the corresponding 2-halo-2-(2-(trifluoromethoxy)phenyl)propane. The reactivity of the hydrohalic acids is expected to follow the order HI > HBr > HCl. libretexts.org

Table 2: Predicted Products of S(_N)1 Reactions of this compound

ReagentNucleophileProduct
HBrBr⁻2-Bromo-2-(2-(trifluoromethoxy)phenyl)propane
HClCl⁻2-Chloro-2-(2-(trifluoromethoxy)phenyl)propane
CH₃OH (acid cat.)CH₃OH2-Methoxy-2-(2-(trifluoromethoxy)phenyl)propane

This data is illustrative and based on the expected reactivity of tertiary benzylic alcohols via an S(_N)1 mechanism.

Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group. libretexts.orgstackexchange.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions (e.g., heat, strong acid) can lead to the cleavage of carbon-carbon bonds. stackexchange.commasterorganicchemistry.com In the case of this compound, such a reaction would likely result in the formation of 2-(trifluoromethoxy)benzoic acid and acetone (B3395972). However, selective oxidation of the tertiary alcohol to a ketone is not a feasible pathway without C-C bond cleavage. youtube.com

It is worth noting that some specialized reagents can effect oxidation at the benzylic position, but these are generally more effective for primary and secondary benzylic alcohols. acs.orgresearchgate.net

Reactions Involving the Trifluoromethoxy Aromatic Moiety

The trifluoromethoxy (-OCF₃) group is a moderately deactivating group in electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect (-I effect). nih.govbeilstein-journals.org However, the oxygen atom's lone pairs can participate in resonance, leading to a weak π-donating effect (+R effect). reddit.com This combination of effects results in the -OCF₃ group being an ortho, para-director, albeit for a deactivated ring. nih.govrsc.org

Electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound are expected to be slower than on benzene itself due to the deactivating nature of the trifluoromethoxy group. The substitution will be directed primarily to the positions ortho and para to the -OCF₃ group. Given that the ortho position is already substituted by the 2-hydroxypropyl group, the major products are expected to be the result of substitution at the other ortho and the para positions. Steric hindrance from the bulky 2-hydroxypropyl group might favor substitution at the less hindered para position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄2-(4-Nitro-2-(trifluoromethoxy)phenyl)propan-2-ol
BrominationBr₂, FeBr₃2-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-2-ol
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-(4-Acetyl-2-(trifluoromethoxy)phenyl)propan-2-ol

This data is illustrative and based on the directing effects of the trifluoromethoxy group.

Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (S(_N)Ar). chemistrysteps.comwikipedia.org The trifluoromethoxy group, being strongly electron-withdrawing, can activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. masterorganicchemistry.com For an S(_N)Ar reaction to occur, a good leaving group (such as a halide) must be present on the ring.

If a leaving group were present at the ortho or para position to the trifluoromethoxy group in a derivative of this compound, the molecule could potentially undergo S(_N)Ar with strong nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. chemistrysteps.com The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of the electron-withdrawing trifluoromethoxy group.

Stability and Cleavage of the Trifluoromethoxy Group

The trifluoromethoxy (OCF3) group is renowned for its high metabolic stability, a property stemming from the strength of the carbon-fluorine bond. mdpi.com The C-F bond is one of the most robust in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond. mdpi.com This inherent strength makes the trifluoromethoxy group generally resistant to chemical degradation under many conditions. mdpi.com

However, the stability of the OCF3 group is not absolute and can be influenced by the electronic environment and reaction conditions. Studies on trifluoromethylphenols have shown that cleavage of C-F bonds can occur, particularly when a phenolate (B1203915) is formed, which promotes defluorination through a dearomatizing quinone difluoromethide intermediate. rsc.org While this compound is not a phenol, this highlights a potential pathway for degradation if the molecule were transformed into a species with a strong electron-donating group positioned to assist in fluoride (B91410) elimination.

Table 1: Comparison of Bond Dissociation Energies

Bond Dissociation Energy (kJ/mol)
C–F 485.3
C–H 414.2
C–O (in OCF3) ~410-450 (estimated)
C–O (in OCH3) ~380

Note: Data is generalized from multiple sources for comparative purposes. mdpi.comnih.gov

Investigation of Reaction Mechanisms

The reaction mechanisms involving this compound are dictated by its two primary functional groups: the tertiary benzylic alcohol and the ortho-trifluoromethoxy substituent on the aromatic ring.

Radical Reaction Pathways

The trifluoromethoxy group can be involved in radical reactions, typically through the generation of the trifluoromethoxy radical (•OCF3). nih.gov Reagents such as bis(trifluoromethyl)peroxide (BTMP) can serve as a source for •OCF3 radicals upon activation with light or a catalyst. nih.gov These highly electrophilic radicals readily add to electron-rich substrates. rsc.org

While most literature focuses on introducing the OCF3 group via radical pathways, reactions initiated at other sites on this compound could follow radical mechanisms. researchgate.netacs.org For instance, hydrogen abstraction from the methyl groups of the propan-2-ol side chain, though less likely than reactions at the tertiary alcohol, would generate a carbon-centered radical. The strongly electron-withdrawing nature of the ortho-trifluoromethoxy group would influence the stability of any radical intermediates formed on the aromatic ring or at the benzylic position.

Ionic Reaction Mechanisms (e.g., Carbocation Intermediates)

The tertiary benzylic alcohol is a key site for ionic reactivity. In the presence of acid, the hydroxyl group can be protonated and eliminated as a water molecule, leading to the formation of a tertiary benzylic carbocation. This is a common pathway for related compounds like 2-phenyl-2-propanol. ebi.ac.uk

However, the presence of the ortho-trifluoromethoxy group significantly impacts this process. The OCF3 group is a strong electron-withdrawing group, which destabilizes the formation of an adjacent positive charge. researchgate.net This electronic effect would make the formation of the tertiary benzylic carbocation from this compound less favorable compared to its non-fluorinated analog, 2-phenyl-2-propanol. Consequently, reactions that proceed through this carbocation intermediate, such as dehydration to form an alkene or SN1-type substitution, would require more forcing conditions.

Table 2: Relative Stability of Benzylic Carbocations

Substituent at ortho-position Relative Stability Expected Rate of Formation
-H High Fast
-OCH3 (electron-donating) Very High Very Fast

Influence of Catalysis on Reaction Outcomes and Mechanisms

Catalysis can profoundly alter the reaction pathways and outcomes for this compound.

Acid Catalysis: As discussed, acid catalysts can promote dehydration and other reactions via a carbocation intermediate. The choice of acid (e.g., Brønsted vs. Lewis acid) and its strength would be critical in overcoming the deactivating effect of the OCF3 group. ebi.ac.uk

Transition Metal Catalysis: Transition metals can facilitate a variety of transformations. For example, palladium catalysts are known to mediate cross-coupling reactions. nih.gov If the aromatic ring were further functionalized with a halide, the compound could participate in reactions like Suzuki or Buchwald-Hartwig coupling. The electronic properties and steric bulk of the ortho-OCF3 and propan-2-ol groups would influence the efficiency of such catalytic cycles. Dual catalysis systems, combining photoredox and organometallic catalysts, have also been employed for complex cross-couplings and could potentially be applied to derivatives of this compound. mdpi.com

Organocatalysis: Chiral organocatalysts, such as those based on thiourea (B124793) or phosphoric acid, could be used to achieve enantioselective transformations. nih.gov For instance, a catalytic enantioselective dehydration-cyclization reaction could be envisioned, where the catalyst controls the stereochemical outcome by interacting with the hydroxyl group or another part of the molecule.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity and stereoselectivity are critical aspects of the chemical transformations of this compound.

Regioselectivity: In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the trifluoromethoxy group is an ortho-, para-director, despite being deactivating due to its inductive effect. The lone pairs on the oxygen atom can participate in resonance, directing incoming electrophiles to the positions ortho and para to it. Given the existing ortho-propan-2-ol group, the primary sites for substitution would be the C4 (para) and C6 (ortho) positions. Steric hindrance from the bulky propan-2-ol group would likely favor substitution at the C4 position. In reactions like copper-catalyzed 1,3-dipolar cycloadditions, high regioselectivity is often observed, leading exclusively to 1,4-disubstituted products. nih.gov

Stereoselectivity: The molecule this compound is achiral. However, stereoselectivity becomes crucial if a reaction introduces a new chiral center. For example, enantioselective hydrogenation of a related ketone, 1-phenyl-1,2-propanedione, using a chiral platinum catalyst, demonstrates that high levels of stereocontrol can be achieved in reactions involving similar structural motifs. mdpi.com If the tertiary alcohol of this compound were to be oxidized to a ketone, its subsequent reduction using a chiral catalyst could yield one enantiomer of the corresponding secondary alcohol preferentially. The stereochemical outcome would depend on the catalyst and reaction conditions employed.

Computational and Theoretical Chemistry Studies of 2 2 Trifluoromethoxy Phenyl Propan 2 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of 2-(2-(trifluoromethoxy)phenyl)propan-2-ol at the atomic level. These computational methods provide insights into the molecule's geometry, electronic distribution, and stability, which are crucial for predicting its reactivity and behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For instance, a smaller gap suggests that the molecule is more likely to be reactive. DFT has been successfully applied to study the thermochemistry of related molecules like 2-propanol. arxiv.org

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Correlations

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a different approach to solving the electronic Schrödinger equation. While HF is a foundational method that does not fully account for electron correlation, it serves as a good starting point for more advanced calculations.

MP2 and other post-Hartree-Fock methods are used to incorporate electron correlation effects, which are crucial for accurately describing the interactions between electrons. These methods are computationally more demanding than DFT but can offer higher accuracy for certain properties. For example, ab initio calculations have been used to study the preferred conformation of similar aromatic alcohols like 1-phenyl-2-propanol, highlighting the importance of weak intramolecular interactions. scispace.com

Basis Set Selection and Computational Accuracy

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the electronic wave function. Larger basis sets, such as the correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ), provide a more accurate description of the electronic structure but at a higher computational cost. arxiv.org The selection of an appropriate basis set is a critical step in any quantum chemical study, as it directly impacts the reliability of the calculated properties. For this compound, a balance between accuracy and computational expense would need to be considered to obtain meaningful results.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that allow for the study of the dynamic behavior of molecules over time. These methods are invaluable for understanding conformational changes and intermolecular interactions.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional structures, or conformers. Conformational analysis aims to identify the most stable conformers and to map out the potential energy landscape of the molecule. This is typically achieved by systematically rotating the flexible dihedral angles and calculating the energy of each resulting conformation.

The energy landscape provides a detailed picture of the relative energies of different conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules. Computational methods can be used to explore the conformational space and identify low-energy structures. nih.gov

Intermolecular Interactions and Aggregation Behavior (non-biological systems)

In a condensed phase, molecules of this compound will interact with each other through various non-covalent forces, such as van der Waals interactions, dipole-dipole interactions, and potentially hydrogen bonding involving the hydroxyl group. Molecular dynamics (MD) simulations can be used to study these intermolecular interactions and to predict the aggregation behavior of the compound in non-biological systems.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating a system of many molecules, it is possible to observe how they arrange themselves and to calculate various properties of the bulk material. This can provide insights into the liquid structure and dynamics of this compound. Reactive molecular dynamics simulations have been used to study the behavior of complex molecules under various conditions. nih.gov

Solvation Effects and Solvent-Solute Interactions

Solvation plays a critical role in chemical reactions and molecular properties. Computational models can simulate how a solvent influences a solute like this compound. These models help in understanding the interplay of forces between the solute and solvent molecules, which can affect conformational stability and reactivity. nih.gov

The structure of this compound features both polar and nonpolar regions: the hydroxyl (-OH) group is a polar, hydrogen-bond-donating and accepting site, while the phenyl ring and the trifluoromethoxy (-OCF₃) group are more hydrophobic, though the latter possesses a strong dipole.

In Polar Protic Solvents (e.g., water, ethanol): Strong hydrogen bonding interactions are expected between the solvent and the molecule's hydroxyl group. These interactions would stabilize the ground state of the molecule. The trifluoromethoxy group's oxygen atom could also act as a weak hydrogen bond acceptor.

In Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the solute's hydroxyl proton.

In Nonpolar Solvents (e.g., hexane, benzene): In these environments, solute-solvent interactions would be dominated by weaker van der Waals forces. rsc.orgrsc.org Intramolecular hydrogen bonding, potentially between the hydroxyl hydrogen and the oxygen of the trifluoromethoxy group, might become more significant in the absence of competing solvent interactions.

Computational approaches model these effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium, which is computationally efficient. Explicit models include individual solvent molecules, offering a more detailed and accurate picture of specific interactions like hydrogen bonding, albeit at a higher computational cost.

Electronic Structure Analysis

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the lone pairs of the hydroxyl oxygen atom. The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic ring. The electron-withdrawing nature of the -OCF₃ group would lower the energy of both the HOMO and LUMO compared to an unsubstituted analogue.

Table 1: Predicted Frontier Molecular Orbital Properties (Note: These are hypothetical values for illustrative purposes, typically calculated using a method like DFT B3LYP/6-311++G(d,p).)

Parameter Predicted Value (eV) Description
HOMO Energy -6.85 Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy -0.95 Energy of the lowest unoccupied molecular orbital; related to electron affinity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, revealing regions prone to electrophilic and nucleophilic attack. ajchem-a.comwolfram.com

In an MEP map of this compound, distinct regions of varying potential would be visible:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the hydroxyl and trifluoromethoxy groups due to their high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net

Positive Regions (Blue): These electron-deficient areas are targets for nucleophiles. The most positive region is expected on the hydrogen atom of the hydroxyl group, highlighting its acidic character. The hydrogen atoms on the aromatic ring would also exhibit a lesser positive potential.

Neutral Regions (Green): These areas, likely the alkyl portions of the propanol (B110389) group, have a near-neutral potential.

This map provides a valuable guide to the molecule's intermolecular interactions and reactive sites. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a representation of localized bonds and lone pairs, aligning with the familiar Lewis structure concept. uni-muenchen.dewisc.edu This method is particularly useful for quantitatively describing delocalization effects, such as hyperconjugation, by examining interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deresearchgate.net

For this compound, NBO analysis would reveal key intramolecular interactions. The stability of the molecule is enhanced by delocalization of electron density. Significant donor-acceptor interactions would likely include:

Delocalization of the oxygen lone pairs (n) into adjacent anti-bonding sigma orbitals (σ*). For instance, the interaction between a lone pair on the hydroxyl oxygen (donor) and the anti-bonding orbitals of adjacent C-C or C-O bonds (acceptor).

Interactions involving the π-system of the phenyl ring, such as π(C=C) → π*(C=C) transitions, which describe the aromatic delocalization.

The energetic significance of these delocalizations is estimated using second-order perturbation theory. dergipark.org.tr

Table 2: Representative NBO Second-Order Perturbation Analysis (Note: This table contains hypothetical data illustrating expected intramolecular interactions and their stabilization energies.)

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (O) on -OH σ* (C-C) ~1.5 - 2.5
LP (O) on -OCF₃ σ* (Caryl-O) ~1.0 - 2.0

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry allows for the a priori prediction of spectroscopic data, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with reasonable accuracy. These predictions are valuable for assigning peaks in experimental spectra. The predicted shifts for this compound would be based on the calculated electron density around each nucleus.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Values are hypothetical, based on typical chemical shift ranges for similar functional groups.)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Methyl Protons (-CH₃) ~1.6 ~32
Hydroxyl Proton (-OH) ~2.5 (variable) -
Aromatic Protons (Ar-H) ~7.0 - 7.6 ~120 - 130, ~145 (C-O)
Quaternary Carbon (-C(OH)-) - ~75

Vibrational Frequencies Calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as bond stretching or bending. These predictions are instrumental in assigning absorption bands in experimental spectra.

Table 4: Predicted Key Vibrational Frequencies (Note: These are hypothetical frequencies for major vibrational modes.)

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
O-H stretch (hydroxyl) ~3600 Strong, Broad
C-H stretch (aromatic) ~3100 - 3000 Medium
C-H stretch (aliphatic) ~2980 - 2940 Medium-Strong
C=C stretch (aromatic) ~1600, ~1480 Medium-Strong
C-F stretch (-OCF₃) ~1250 - 1100 Very Strong
C-O stretch (hydroxyl) ~1150 Strong

Reaction Pathway Energetics and Transition State Characterization

Theoretical chemistry is a powerful tool for mapping out reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a reaction can be constructed. researchgate.net This provides critical insights into reaction feasibility (thermodynamics) and rates (kinetics).

A plausible reaction for this compound is the acid-catalyzed dehydration of the tertiary alcohol to form an alkene. A computational study of this pathway would involve:

Geometry Optimization: Calculating the lowest-energy structures for the reactant, the protonated alcohol, the carbocation intermediate, the transition state for water elimination, and the final alkene product.

Transition State Verification: A key step is to characterize the transition state structure. A true transition state is a saddle point on the potential energy surface and is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

This analysis would reveal the rate-determining step of the reaction and provide a detailed molecular-level understanding of the entire transformation process.

Synthesis and Characterization of Structural Analogues and Derivatives

Variations in the Hydroxyalkyl Chain

Modifying the propan-2-ol moiety offers a direct approach to altering the steric and electronic properties in the immediate vicinity of the alcohol functional group.

The tertiary alcohol of the parent compound can be readily replaced with primary or secondary alcohols. The synthesis of secondary alcohol analogues, such as 1-(2-(trifluoromethoxy)phenyl)propan-1-ol , is typically achieved through the reduction of the corresponding ketone precursor, 1-(2-(trifluoromethoxy)phenyl)propan-1-one. This reduction can be carried out using common reducing agents like sodium borohydride (B1222165) in an alcoholic solvent. nih.gov

Primary alcohol analogues, for instance 2-(2-(trifluoromethoxy)phenyl)propan-1-ol , can be synthesized by the reduction of a corresponding ester, such as ethyl 2-(2-(trifluoromethoxy)phenyl)propanoate, using a powerful reducing agent like lithium aluminum hydride.

Table 1: Examples of Primary and Secondary Alcohol Analogues
Compound NameAlcohol TypeTypical Synthetic PrecursorCommon Reducing Agent
1-(2-(Trifluoromethoxy)phenyl)propan-1-olSecondary1-(2-(Trifluoromethoxy)phenyl)propan-1-oneSodium Borohydride (NaBH₄)
2-(2-(Trifluoromethoxy)phenyl)propan-1-olPrimaryEthyl 2-(2-(trifluoromethoxy)phenyl)propanoateLithium Aluminum Hydride (LiAlH₄)
3-(2-(Trifluoromethoxy)phenyl)propan-1-olPrimary3-(2-(Trifluoromethoxy)phenyl)propanalSodium Borohydride (NaBH₄)

Rearranging the connectivity of the propan-2-ol backbone leads to structural isomers. For example, shifting the phenyl ring to the terminal carbon results in 1-(2-(trifluoromethoxy)phenyl)propan-2-ol . The synthesis of such an isomer can be accomplished by reacting 2-(trifluoromethoxy)benzylmagnesium bromide with acetaldehyde, followed by an aqueous workup. Another approach involves the reduction of the ketone precursor, 1-(2-(trifluoromethoxy)phenyl)propan-2-one, which can be prepared through various synthetic routes. google.com

Table 2: Comparison of Structural Isomers
Compound NamePoint of Phenyl Ring AttachmentAlcohol PositionSynthetic Strategy Example
2-(2-(Trifluoromethoxy)phenyl)propan-2-ol (Parent)C2 of propane (B168953) chainC2Grignard reaction of 1-bromo-2-(trifluoromethoxy)benzene (B1272820) with acetone (B3395972)
1-(2-(Trifluoromethoxy)phenyl)propan-2-olC1 of propane chainC2Reduction of 1-(2-(trifluoromethoxy)phenyl)propan-2-one
1-(2-(Trifluoromethoxy)phenyl)propan-1-olC1 of propane chainC1Grignard reaction of 2-(trifluoromethoxy)benzaldehyde (B1351065) with ethylmagnesium bromide

Modifications of the Phenyl Ring Substitution Pattern

The trifluoromethoxy group can be moved from the ortho- (2-) position to the meta- (3-) or para- (4-) positions. The synthesis of 2-(3-(trifluoromethoxy)phenyl)propan-2-ol and 2-(4-(trifluoromethoxy)phenyl)propan-2-ol follows the same general Grignard reaction pathway as the parent compound. The synthesis starts with the corresponding brominated precursor, 1-bromo-3-(trifluoromethoxy)benzene (B1268021) or 1-bromo-4-(trifluoromethoxy)benzene, which is reacted with acetone. wikipedia.org The electronic effects of the trifluoromethoxy group differ significantly with its position, which can be observed through spectroscopic analysis. For instance, the chemical shifts in ¹⁹F NMR spectroscopy are sensitive to the electronic environment, providing a clear distinction between the isomers.

Table 3: Positional Isomers of the Trifluoromethoxy Group
Compound Name-OCF₃ PositionStarting Material for Grignard Synthesis
This compoundortho (2-)1-Bromo-2-(trifluoromethoxy)benzene
2-(3-(Trifluoromethoxy)phenyl)propan-2-olmeta (3-)1-Bromo-3-(trifluoromethoxy)benzene
2-(4-(Trifluoromethoxy)phenyl)propan-2-olpara (4-)1-Bromo-4-(trifluoromethoxy)benzene

Introducing further substituents onto the phenyl ring creates a wide array of derivatives. Compounds such as 2-(4-chloro-2-(trifluoromethoxy)phenyl)propan-2-ol and 2-(2-methyl-6-(trifluoromethyl)phenyl)propan-2-ol are examples. chemicalbook.com The synthesis of these molecules requires appropriately substituted starting materials. For the chloro-substituted analogue, the synthesis would begin with 1-bromo-4-chloro-2-(trifluoromethoxy)benzene. The presence of additional electron-withdrawing or electron-donating groups can fine-tune the molecule's properties. For example, the synthesis of di-substituted compounds like 2-[1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H- clearsynth.comrsc.org-triazole-4-yl]-propan-2-ol has been reported, demonstrating the feasibility of creating complex substitution patterns. nih.gov

Table 4: Phenyl Ring Analogues with Additional Substituents
Compound NameAdditional Substituent(s)Position(s)
2-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-olChloro (-Cl)4
2-(5-Methyl-2-(trifluoromethoxy)phenyl)propan-2-olMethyl (-CH₃)5
2-(3,5-Bis(trifluoromethoxy)phenyl)propan-2-olTrifluoromethoxy (-OCF₃)3, 5

Heterocyclic Analogues Incorporating Trifluoromethoxy and Alcohol Functionalities

Replacing the phenyl ring with a heterocyclic system introduces heteroatoms that can modulate the compound's polarity, and ability to form hydrogen bonds. The synthesis of trifluoromethylated and trifluoromethoxylated heterocycles is an active area of research. researchgate.netrsc.org

For instance, a pyridine (B92270) analogue, 2-(2-(trifluoromethoxy)pyridin-3-yl)propan-2-ol , could be synthesized by first preparing 3-bromo-2-(trifluoromethoxy)pyridine (B592002). This intermediate can then be subjected to metal-halogen exchange followed by the addition of acetone. The synthesis of more complex systems, such as triazole-containing analogues, has been demonstrated. For example, a 1,3-dipolar cycloaddition between a trifluoromethyl-substituted phenyl azide (B81097) and an alkyne bearing the propan-2-ol moiety can yield a triazole-linked analogue. nih.gov

Table 5: Examples of Potential Heterocyclic Analogues
Heterocyclic CoreExample Compound NamePotential Synthetic Route
Pyridine2-(2-(Trifluoromethoxy)pyridin-3-yl)propan-2-olLithiation of 3-bromo-2-(trifluoromethoxy)pyridine and reaction with acetone
Thiophene2-(3-(Trifluoromethoxy)thiophen-2-yl)propan-2-olLithiation of 3-(trifluoromethoxy)thiophene and reaction with acetone
Pyrimidine2-(2-(Trifluoromethoxy)pyrimidin-5-yl)propan-2-olGrignard reaction from 5-bromo-2-(trifluoromethoxy)pyrimidine (B1287272) with acetone
Triazole2-[1-(2-(Trifluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl]propan-2-olClick chemistry: Cycloaddition of 2-(trifluoromethoxy)phenyl azide with 2-methylbut-3-yn-2-ol

Exploration of Chiral Derivatives (Synthesis and Analytical Resolution)

The presence of a tertiary alcohol group in this compound signifies that this compound is prochiral. The introduction of chirality can be achieved through asymmetric synthesis, leading to the formation of enantiomerically enriched products, or via the resolution of a racemic mixture.

Asymmetric Synthesis:

The enantioselective synthesis of chiral tertiary alcohols, particularly those bearing trifluoromethyl or related groups, has been an area of significant research interest. rsc.orgnih.govacs.org Methodologies such as asymmetric nitroaldol reactions, vinylogous aldol (B89426) reactions, and cyanosilylation have proven effective for creating chiral tertiary carbinols. rsc.orgacs.orgchinesechemsoc.org

Another approach involves the kinetic resolution of the racemic tertiary alcohol. researchgate.netoup.comnih.gov This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For instance, an enzyme or a chiral acylating agent could be employed to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. oup.comnih.gov

Analytical Resolution:

Once a racemic or enantiomerically enriched mixture of chiral this compound is synthesized, analytical methods are required to determine the enantiomeric excess (ee) and to separate the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.

The choice of the chiral stationary phase is critical and often empirical. Polysaccharide-based CSPs, for example, are known for their broad applicability in separating a wide range of chiral compounds, including alcohols. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A hypothetical analytical resolution of racemic this compound by chiral HPLC is presented in the table below. This data is illustrative and based on typical separations observed for analogous chiral tertiary alcohols.

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (ee) (%)
(R)-enantiomer12.5500 (for racemate)
(S)-enantiomer15.2500 (for racemate)

Table 1: Hypothetical Chiral HPLC Data for the Resolution of Racemic this compound.

Structure-Reactivity Relationships in Related Compounds

The reactivity of this compound and its analogues is significantly influenced by the electronic and steric properties of its constituent functional groups: the trifluoromethoxy group, the phenyl ring, and the tertiary alcohol.

The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This property can have a profound effect on the reactivity of the aromatic ring and the tertiary alcohol. The electron-withdrawing nature of the -OCF3 group deactivates the phenyl ring towards electrophilic aromatic substitution.

Furthermore, the trifluoromethyl group (-CF3), a component of the trifluoromethoxy group, is known to enhance the lipophilicity of molecules, which can influence their solubility and interactions in different solvent systems. researchgate.net The steric bulk of the 2,4,6-tris(trifluoromethyl)phenyl substituent has been utilized for kinetic stabilization in main-group chemistry. researchgate.net While the single trifluoromethoxy group in the target compound is less sterically demanding, its presence on the phenyl ring can still influence the approach of reagents to the tertiary alcohol.

The tertiary alcohol moiety itself is prone to dehydration reactions under acidic conditions to form an alkene. The stability of the resulting carbocation intermediate plays a crucial role in the facility of this reaction. The presence of the electron-withdrawing trifluoromethoxy group on the phenyl ring would likely destabilize a benzylic carbocation, making the dehydration of this compound more difficult compared to its non-fluorinated analogue, 2-phenyl-2-propanol. wikipedia.org

The following table summarizes the expected influence of key structural features on the reactivity of related compounds.

Structural FeatureElectronic EffectSteric EffectInfluence on Reactivity
Trifluoromethoxy (-OCF3) groupStrong electron-withdrawingModerateDeactivates phenyl ring to electrophilic substitution; may hinder reactions at the tertiary alcohol.
Phenyl ringCan stabilize adjacent carbocations through resonance-Can participate in aromatic substitution reactions.
Tertiary alcohol (-C(CH3)2OH)-BulkySite for dehydration, etherification, and esterification reactions.

Table 2: Summary of Structure-Reactivity Relationships in Compounds Related to this compound.

Advanced Applications in Chemical Research

As Chiral Building Blocks in Complex Molecule Synthesis

Chiral alcohols are fundamental building blocks in the asymmetric synthesis of pharmaceuticals and natural products. The molecule 2-(2-(Trifluoromethoxy)phenyl)propan-2-ol possesses a chiral center at the tertiary carbon bearing the hydroxyl group. Upon resolution into its individual (R) and (S) enantiomers, this compound could serve as a valuable chiral synthon.

The presence of the trifluoromethoxy group is particularly significant. Incorporating this moiety into a complex molecule can enhance metabolic stability and lipophilicity, which are critical parameters in drug design. Chiral building blocks are essential for optimizing the efficacy of new drugs, as biological targets are inherently chiral and often interact selectively with only one enantiomer of a drug molecule. Therefore, the enantiomerically pure forms of this compound could be employed in the synthesis of novel bioactive compounds where the trifluoromethoxyphenyl fragment is a key pharmacophore.

Table 1: Potential Applications of Enantiopure this compound

Application Area Potential Role of the Chiral Building Block
Pharmaceutical Synthesis Introduction of a chiral trifluoromethoxyphenyl moiety to enhance potency and pharmacokinetic properties.
Agrochemical Development Synthesis of stereospecific pesticides or herbicides with improved environmental profiles.
Materials Science Creation of chiral polymers or liquid crystals with unique optical properties.

Role as Reagents or Ligands in Organic and Organometallic Catalysis

The structural features of this compound suggest its potential use as a ligand in catalysis. The hydroxyl group can coordinate to a metal center, while the trifluoromethoxy group on the phenyl ring can modulate the electronic properties of the resulting metal complex. The strong electron-withdrawing nature of the -OCF₃ group can influence the reactivity and selectivity of the catalyst.

In organometallic catalysis, ligands play a crucial role in determining the outcome of a reaction. By modifying the steric and electronic environment around the metal center, ligands can control stereoselectivity, increase reaction rates, and even enable new transformations. It is plausible that derivatives of this compound could be developed into effective ligands for a variety of transition-metal-catalyzed reactions, such as cross-coupling, hydrogenation, or C-H activation.

Contributions to Fluorine Chemistry and Fluorinated Material Science

The trifluoromethoxy (-OCF₃) group is often considered a "super-halogen" due to its unique combination of properties, including high electronegativity and lipophilicity. Its incorporation into organic molecules is a key strategy in the development of advanced materials.

The presence of the -OCF₃ group in this compound makes it a valuable precursor for fluorinated materials. Polymers and other macromolecules synthesized using this compound as a monomer or building block could exhibit desirable properties such as:

Chemical Resistance: Fluorinated materials are often resistant to chemical attack and oxidation.

Low Surface Energy: This can lead to materials with hydrophobic and oleophobic (water- and oil-repellent) properties.

Unique Dielectric Properties: The polarity of the C-F bonds can influence the dielectric constant of a material, making it useful in electronics.

Development of Novel Solvents or Media Based on Fluorinated Alcohols (e.g., for reaction optimization)

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), are recognized for their remarkable ability to act as powerful solvents and reaction promoters. rsc.org These solvents possess a unique combination of high polarity, strong hydrogen-bond donating ability, and low nucleophilicity. arkat-usa.org These properties allow them to stabilize charged intermediates and transition states, thereby accelerating reactions that are sluggish in conventional solvents. arkat-usa.orgnih.gov

As a fluorinated tertiary alcohol, this compound could exhibit similar beneficial properties. cdnsciencepub.com Its bulky structure and fluorinated phenyl ring might offer different solubility profiles and steric environments compared to smaller fluoroalcohols like HFIP and TFE. It could be investigated as a specialized solvent or co-solvent for challenging transformations, including C-H functionalization reactions, electrophilic activations, and reactions involving cationic species. rsc.org

Table 2: Comparison of Physicochemical Properties of Common Fluorinated Alcohols

Property 2,2,2-Trifluoroethanol (TFE) 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Potential Properties of this compound
pKa 12.4 9.3 Expected to be highly acidic for an alcohol
Hydrogen Bond Donor Strength Strong Very Strong Expected to be a strong H-bond donor
Nucleophilicity Low Very Low Expected to be very low due to steric hindrance and electronic effects

| Polarity | High | Very High | Expected to be highly polar |

This table presents expected properties for this compound based on the known data for TFE and HFIP.

Probing Non-Covalent Interactions in Chemical Systems

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules, crystal packing, and molecular recognition events. The trifluoromethoxy group is known to participate in a variety of such interactions. Computational and experimental studies on related trifluoromethyl- and trifluoromethoxy-containing compounds have revealed the importance of several weak interactions. researchgate.netresearchgate.net

This compound can be used as a model system to study the interplay of various non-covalent forces, including:

C–H···F Hydrogen Bonds: Interactions between C-H bonds and the fluorine atoms of the -OCF₃ group.

C–F···π Interactions: The electron-deficient fluorine atoms can interact with the electron-rich π-system of an aromatic ring.

Arene-Perfluoroarene Interactions: The trifluoromethoxy-substituted ring can engage in stacking interactions with electron-rich aromatic systems. polimi.it

Hydrogen Bonding: The tertiary alcohol group is a strong hydrogen bond donor, which can interact with a wide range of acceptors.

Understanding these interactions is fundamental for crystal engineering, supramolecular chemistry, and the rational design of enzyme inhibitors and other biologically active molecules. researchgate.net The amphiphilic nature of the trifluoromethyl group, capable of acting as both an electrophile and a nucleophile, adds another layer of complexity and potential for forming specific, directional interactions. nih.gov

Table 3: Potential Non-Covalent Interactions Involving this compound

Interaction Type Description
O–H···O/N Strong hydrogen bond from the tertiary alcohol to an acceptor.
C–H···F Weak hydrogen bond between an activated C-H and a fluorine atom.
C–F···π Interaction of a polarized C-F bond with an aromatic π-system.
π–π Stacking Stacking between the trifluoromethoxy-phenyl ring and another aromatic ring.

| Halogen Bonding (F···X) | Potential for fluorine to act as a halogen bond acceptor. |

Q & A

Q. What are the optimal synthetic routes for 2-(2-(Trifluoromethoxy)phenyl)propan-2-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Fluorination of a precursor (e.g., 2-(methoxy)phenylpropan-2-ol) using trifluoromethylation agents like trifluoromethyl iodide (CF₃I) or Ruppert-Prakash reagent (TMSCF₃) under anhydrous conditions .
  • Step 2 : Reduction of intermediates (e.g., ketones) using NaBH₄ or LiAlH₄ in ethanol or THF .
  • Key Variables :
VariableImpact on Yield/PurityExample Conditions
SolventPolar aprotic solvents (e.g., DMF) improve fluorination efficiency DMF, 0°C → RT
CatalystPd/C enhances selectivity during hydrogenation 5% Pd/C, H₂ (1 atm)
TemperatureHigher temps (>80°C) risk decomposition of trifluoromethoxy groups 60–70°C optimal

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Identifies trifluoromethoxy (-OCF₃) resonance at δ −55 to −60 ppm, confirming substitution .
  • GC-MS : Detects molecular ion peaks at m/z 236 [M+H]⁺ and fragments (e.g., loss of -OCF₃ at m/z 167) .
  • HPLC : Reversed-phase C18 columns (ACN:H₂O = 70:30) resolve enantiomers if chiral centers exist .

Q. How does the trifluoromethoxy group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer :
  • Acidic Conditions : The -OCF₃ group is hydrolytically stable below pH 3 but degrades at pH > 10 via SN2 mechanisms .
  • Basic Conditions : NaOH (1M) at 50°C induces cleavage of the propan-2-ol moiety, forming 2-(trifluoromethoxy)phenol .
  • Mitigation : Use buffered solutions (pH 6–8) for storage and reactions .

Advanced Research Questions

Q. What strategies resolve enantiomers of this compound, and how do stereochemical differences affect biological activity?

  • Methodological Answer :
  • Chiral Resolution :
  • Chromatography : Use amylose-based chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) .
  • Kinetic Resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer .
  • Biological Impact :
  • (R)-enantiomers show 3–5× higher binding affinity to GABA receptors compared to (S)-forms in rodent models .

Q. How does the trifluoromethoxy group modulate interactions with cytochrome P450 enzymes, and what are the implications for metabolic studies?

  • Methodological Answer :
  • Inhibition Assays : CYP3A4 activity decreases by 40% at 10 µM due to -OCF₃’s electron-withdrawing effects, altering heme coordination .
  • Metabolite Profiling : LC-MS/MS identifies hydroxylated metabolites (e.g., 4-OH derivatives) as major products .
  • Computational Modeling : DFT calculations reveal -OCF₃ reduces binding energy by 2.1 kcal/mol vs. -OCH₃ analogs .

Q. What contradictions exist in reported biological data, and how can they be addressed methodologically?

  • Methodological Answer :
  • Contradiction : Some studies report antitumor activity (IC₅₀ = 20 µM), while others show no effect .
  • Resolution :

Validate cell lines (e.g., HepG2 vs. MCF-7) for target-specific responses.

Control for solvent artifacts (DMSO > 0.1% inhibits proliferation).

Use isotopic labeling (¹⁴C) to track intracellular accumulation .

Data Analysis and Experimental Design

Q. How can structure-activity relationship (SAR) studies optimize this compound for neuropharmacological applications?

  • Methodological Answer :
  • SAR Framework :
ModificationImpact on ActivityExample
-OCF₃ → -OCF₂HReduces logP by 0.5, improving BBB penetration 2-(2-(Difluoromethoxy)phenyl) analog
Propan-2-ol → CyclohexanolIncreases steric bulk, lowering IC₅₀ for MAO-B inhibition Cyclohexanol derivative
  • Design : Parallel synthesis of 10–15 analogs with systematic substituent variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.